![molecular formula C29H26N4O2S2 B2602054 3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 690644-23-6](/img/structure/B2602054.png)

3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

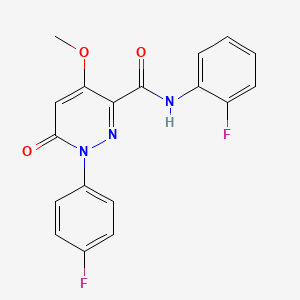

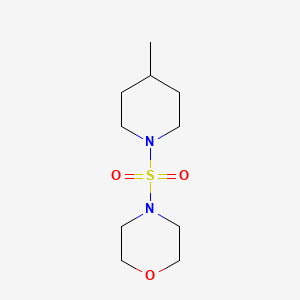

The compound “3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including an amino group, a carboxamide group, a benzo[d]thiazol-2-yl group, and a tetrahydrothieno[2,3-b]quinoline ring .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a tetrahydrothieno[2,3-b]quinoline ring, which is a bicyclic structure with a five-membered thieno ring fused to a quinoline ring. The compound also contains a benzo[d]thiazol-2-yl group, which is a bicyclic structure with a benzene ring fused to a thiazole ring .Scientific Research Applications

The compound , known by its chemical names “3-amino-N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide” and “3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide,” has several potential applications in scientific research. Here is a comprehensive analysis focusing on six unique applications:

Anti-Tubercular Activity

Benzothiazole derivatives have been extensively studied for their anti-tubercular properties. The compound could potentially inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Recent synthetic developments have shown that new benzothiazole derivatives exhibit better inhibition potency against M. tuberculosis compared to standard reference drugs .

Antibacterial Agents

The structural motif of benzothiazole is associated with significant antibacterial activity. Novel derivatives, including the compound , have been synthesized and evaluated for their efficacy against various Gram-positive and Gram-negative bacterial strains. Some derivatives have shown promising activity, particularly against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in competitive ranges .

Enzyme Inhibition

Benzothiazole derivatives can act as enzyme inhibitors, targeting specific enzymes involved in disease pathways. For example, they can inhibit DNA gyraseB, which is crucial for bacterial DNA replication. This makes them potential candidates for developing new antibacterial drugs .

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a method used to predict the biological activity of a compound based on its chemical structure. The compound can be included in QSAR studies to establish correlations between its physicochemical properties and biological activities, aiding in the design of more effective drugs .

Future Directions

properties

IUPAC Name |

3-amino-N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N4O2S2/c1-4-17-22-19(13-29(2,3)14-20(22)34)33-28-23(17)24(30)25(37-28)26(35)31-16-9-7-8-15(12-16)27-32-18-10-5-6-11-21(18)36-27/h5-12H,4,13-14,30H2,1-3H3,(H,31,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAPYYPMQUYONM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=C(SC2=NC3=C1C(=O)CC(C3)(C)C)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[Cyclopropyl-(5-propan-2-yl-1H-imidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2601975.png)

![N,N'-diethyl-3-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B2601978.png)

![3-Methanesulphonyl-5,6,7,8-tetrahydro-benzo[1,2,4]triazine](/img/structure/B2601981.png)

![8-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2601983.png)

![4-[(E)-2-(4-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2601984.png)

![2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2601989.png)

![1-[4-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2601992.png)